molecular formula C18H22N8O B2952868 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine CAS No. 2198573-05-4

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine

Cat. No.: B2952868
CAS No.: 2198573-05-4
M. Wt: 366.429
InChI Key: WXYXGEUTYHCJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine” is a complex organic molecule. It belongs to a class of compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .


Molecular Structure Analysis

The molecular structure of such compounds can be characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve a variety of mechanisms. The electrophilic and nucleophilic frontier function values, condensed to the particular atoms of molecules, can be assessed by means of the single point frontier molecular orbital (FMO) approach .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of enaminones and other related compounds in synthesizing a diverse array of heterocyclic compounds. These synthesized compounds have been evaluated for their potential antimicrobial and antitumor activities. For instance, enaminones have been used as key intermediates in the synthesis of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these compounds showed inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, indicating their potential as anticancer agents (S. Riyadh, 2011).

Biological Evaluation of Synthesized Compounds

Various synthesized compounds, including thiazolopyrimidines and their derivatives, have been explored for their antimicrobial and antitumor properties. While some compounds demonstrated promising antimicrobial activity, their antitumor activity was not appreciable in certain cases, highlighting the complexity of designing effective anticancer agents (M. Said et al., 2004).

Novel Mechanisms of Action

A distinct class of [1,2,4]triazolo[1,5-a]pyrimidines has been identified as anticancer agents with a unique mechanism of action. These compounds promote tubulin polymerization in vitro without competing with paclitaxel, instead inhibiting the binding of vincas to tubulin. This mechanism suggests a new avenue for overcoming resistance in cancer therapy, showcasing the innovative applications of such chemical compounds in medicinal chemistry (N. Zhang et al., 2007).

Herbicidal Activity

The compound and its derivatives have also been explored for herbicidal applications, demonstrating excellent activity across a broad spectrum of vegetation at low application rates. This finding points to the potential agricultural applications of such compounds in managing weed growth, further expanding their scientific research applications (M. Moran, 2003).

Future Directions

The future directions in the research of these compounds could involve further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . Additionally, in silico pharmacokinetic and molecular modeling studies could also be conducted to further understand the properties and potential applications of these compounds .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-24(18-19-9-8-16(20-18)27-2)13-10-25(11-13)15-7-6-14-21-22-17(26(14)23-15)12-4-3-5-12/h6-9,12-13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYXGEUTYHCJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=CC(=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.